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Compound of Interest

Compound Name: 3-Fluoro-4-nitropyridine

Cat. No.: B080604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitropyridine, a key

intermediate in the synthesis of advanced pharmaceutical compounds. We will cover its

fundamental properties, detailed synthetic protocols, and its application in the development of

targeted therapies, specifically focusing on its role as a precursor to Janus kinase (JAK)

inhibitors.

Core Compound Data
The fundamental physicochemical properties of 3-Fluoro-4-nitropyridine are summarized

below.

Property Value

CAS Number 13505-01-6

Molecular Formula C₅H₃FN₂O₂

Molecular Weight 142.09 g/mol

Appearance Yellow to pale brown solid or liquid
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3-Fluoro-4-nitropyridine is a valuable building block due to the reactivity conferred by the

fluorine atom and the nitro group on the pyridine ring.[1] These features make it an important

intermediate in the synthesis of more complex molecules for pharmaceuticals and

agrochemicals.[1] One notable application is in the synthesis of meta-fluorinated pyridines,

which are challenging to produce but are significant structures in medicinal chemistry.[2]

A key synthetic route involves the fluorination of a pyridine N-oxide precursor. The following

protocol is adapted from the synthesis of 3-fluoro-4-nitropyridine N-oxide, an immediate

precursor which can be subsequently converted to various functionalized pyridines.[2]

Experimental Protocol: Synthesis of 3-Fluoro-4-
nitropyridine N-oxide
This protocol describes the nucleophilic aromatic substitution on 3-bromo-4-nitropyridine N-

oxide to yield 3-fluoro-4-nitropyridine N-oxide.

Materials:

3-bromo-4-nitropyridine N-oxide

Tetrabutylammonium fluoride (TBAF)

Dimethyl sulfoxide (DMSO)

10% Palladium on carbon (Pd/C)

Methanol (MeOH)

Hydrogen gas (H₂)

Procedure:

Fluorination:

In a suitable reaction vessel, dissolve 3-bromo-4-nitropyridine N-oxide in dimethyl

sulfoxide (DMSO).
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Add 0.5 equivalents of tetrabutylammonium fluoride (TBAF) to the solution at room

temperature.

Allow the reaction to proceed for approximately 5 minutes. The reaction progress can be

monitored by High-Performance Liquid Chromatography (HPLC).

This reaction yields 3-fluoro-4-nitropyridine N-oxide as the main product.[2]

Subsequent Reduction (Example Application):

The resulting 3-fluoro-4-nitropyridine N-oxide can be used in subsequent reactions. For

example, to synthesize 3-fluoro-4-aminopyridine, the N-oxide is hydrogenated.

To 3 mg of 10% Palladium on carbon (Pd/C), add a solution of 3-fluoro-4-nitropyridine
N-oxide in methanol (MeOH).

The mixture is then subjected to an atmosphere of hydrogen gas (1 atm) at room

temperature for 10 minutes.

This catalytic hydrogenation quantitatively produces 3-fluoro-4-aminopyridine.[2]

Experimental Workflow Diagram
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Step 1: Fluorination

Step 2: Catalytic Hydrogenation (Example)

3-bromo-4-nitropyridine N-oxide in DMSO

Add Tetrabutylammonium
fluoride (TBAF)
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(5 minutes)

 

3-fluoro-4-nitropyridine N-oxide
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Intermediate for
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Hydrogenation (1 atm H₂)
at Room Temperature

(10 minutes)

 

3-fluoro-4-aminopyridine
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Caption: Synthetic workflow for 3-fluoro-4-nitropyridine N-oxide and its subsequent reduction.
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Role in Drug Development: Targeting the JAK-STAT
Signaling Pathway
Fluorinated pyridines are crucial intermediates in the synthesis of various pharmaceuticals,

including anti-cancer and anti-inflammatory drugs.[1] A significant application of 3-fluoro-4-
nitropyridine derivatives is in the development of Janus kinase (JAK) inhibitors. The JAK-

STAT signaling pathway is a critical pathway in cytokine signaling that regulates cell

proliferation, differentiation, apoptosis, and immune responses.[3] Dysregulation of this

pathway is implicated in autoimmune diseases and cancers, making JAKs important

therapeutic targets.[3][4]

JAK inhibitors are designed to block the activity of one or more of the Janus kinase family

members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the downstream signaling

cascade. The pyridine scaffold is a common feature in many kinase inhibitors, and the

introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.

[5]

JAK-STAT Signaling Pathway and Inhibition
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Caption: The JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.
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The diagram above illustrates the canonical JAK-STAT signaling pathway. Upon cytokine

binding to its receptor, associated JAKs are activated and phosphorylate each other and the

receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the

activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate

gene transcription. JAK inhibitors, synthesized using intermediates like 3-fluoro-4-
nitropyridine, block the kinase activity of JAKs, thereby preventing the phosphorylation of

STATs and interrupting the entire signaling cascade. This mechanism is the basis for their

therapeutic effect in various inflammatory and neoplastic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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